

# (+)-trans-C75 as a CPT1A Activator: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

C75, a synthetic  $\alpha$ -methylene- $\gamma$ -butyrolactone, is a widely recognized inhibitor of fatty acid synthase (FAS), a critical enzyme in de novo lipogenesis frequently overexpressed in cancer. Paradoxically, C75 also stimulates peripheral energy expenditure and fatty acid oxidation (FAO), an effect attributed to its activation of Carnitine Palmitoyltransferase 1A (CPT1A). CPT1A is the rate-limiting enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for  $\beta$ -oxidation. This dual functionality, inhibiting fatty acid synthesis while promoting fatty acid oxidation, makes C75 and its stereoisomers, such as **(+)-trans-C75**, compelling molecules for studying metabolic regulation and for potential therapeutic applications in oncology and metabolic diseases. This document provides an in-depth technical overview of **(+)-trans-C75**'s role as a CPT1A activator, presenting quantitative data, detailed experimental protocols, and key signaling pathways.

## Mechanism of Action: A Complex Dual Role

The primary mechanism of C75 involves the inhibition of FAS, which leads to an accumulation of the FAS substrate, malonyl-CoA. Malonyl-CoA is a potent endogenous inhibitor of CPT1A, creating a regulatory link between fatty acid synthesis and oxidation. The observation that C75 promotes FAO despite elevating malonyl-CoA levels pointed to a secondary, paradoxical mechanism.

It is now understood that C75 acts as a CPT1A activator, increasing the transport of fatty acids into mitochondria and boosting FAO. This effect has been demonstrated in various models, including rodent adipocytes, hepatocytes, and human cancer cells.

## The CPT1A Activation/Inhibition Controversy

The precise interaction between C75 and CPT1A is a subject of scientific discussion, with two prevailing hypotheses.

- Direct Activation/Malonyl-CoA Antagonism: One body of research suggests that C75 directly stimulates CPT1A activity. It is proposed that C75 acts as a malonyl-CoA analogue, competing with malonyl-CoA for binding to CPT1A and antagonizing its allosteric inhibitory effect. This allows for sustained FAO even in the presence of high malonyl-CoA concentrations.
- Inhibition via C75-CoA Metabolite: Conversely, other studies propose that C75 is a pro-drug that is metabolically converted into C75-CoA within the cell. This C75-CoA derivative then acts as a potent inhibitor of CPT1A. This inhibitory action is suggested to be a key mechanism in the anorectic (appetite-suppressing) effects of C75 observed in the central nervous system.

It is possible that the ultimate effect of C75—activation or inhibition of CPT1A—is context-dependent, varying by tissue type, metabolic state, and the specific stereoisomer used. The differential activity of C75 enantiomers may allow for the development of more specific agents for cancer or obesity.

## Quantitative Data Summary

The following tables summarize the quantitative effects of C75 on FAS inhibition, CPT1A activity, and fatty acid oxidation based on published literature. Note that many studies use "C75" without specifying the isomer, and concentrations are often reported in  $\mu\text{g}/\text{ml}$  (molecular weight of C75 is 254.34 g/mol ).

Table 1: Effect of C75 on CPT1A Activity

| Cell/Tissue Type        | C75 Concentration   | Observed Effect                                                          | Reference |
|-------------------------|---------------------|--------------------------------------------------------------------------|-----------|
| Mouse 3T3-L1 Adipocytes | 20 µg/ml (~78.6 µM) | 213% increase in CPT-1 activity vs. control.                             |           |
| Primary Rat Hepatocytes | 30 µg/ml (~118 µM)  | 475% increase in CPT-1 activity vs. control.                             |           |
| Rat Kidney (in vivo)    | 1 mg/kg (IV)        | 74% increase in CPT-1 activity vs. vehicle in a hemorrhagic shock model. |           |

Table 2: Effect of C75 on Fatty Acid Oxidation (FAO)

| Model System                  | C75 Concentration  | Observed Effect                                                     | Reference |
|-------------------------------|--------------------|---------------------------------------------------------------------|-----------|
| Diet-Induced Obese (DIO) Mice | Not specified      | 32.9% increase in energy production from FAO vs. pair-fed controls. |           |
| Mouse 3T3-L1 Adipocytes       | 30 µg/ml (~118 µM) | 203% increase in FAO vs. control.                                   |           |
| Mouse 3T3-L1 Adipocytes       | 40 µg/ml (~157 µM) | 358% increase in FAO vs. control.                                   |           |
| Primary Rat Hepatocytes       | 40 µg/ml (~157 µM) | ~839% increase in FAO vs. control.                                  |           |

Table 3: Inhibitory Activity of C75 against Fatty Acid Synthase (FAS)

| Assay/Cell Type                              | Compound  | IC50 Value                                      | Reference             |
|----------------------------------------------|-----------|-------------------------------------------------|-----------------------|
| Purified Rat FAS                             | C75       | $K_I \approx 16 \text{ mM}$ (weak inactivation) |                       |
| PC3 Prostate Cancer Cells (Clonogenic Assay) | trans-C75 | 35 $\mu\text{M}$                                | Not in search results |
| PC3 Prostate Cancer Cells (Spheroid Growth)  | trans-C75 | 50 $\mu\text{M}$                                | Not in search results |

Note: The weak inactivation constant ( $K_I$ ) for purified FAS suggests that C75's potent cellular effects may not be solely due to direct FAS inhibition.

## Signaling Pathways

C75's activation of CPT1A integrates into a broader network of metabolic signaling. A key player in this network is AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis. C75 has been shown to modulate AMPK activity, which in turn can phosphorylate and inactivate Acetyl-CoA Carboxylase (ACC). Inactivation of ACC reduces the production of malonyl-CoA, further alleviating the inhibition of CPT1A and promoting fatty acid oxidation.







[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [(+)-trans-C75 as a CPT1A Activator: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b167901#trans-c75-as-a-cpt1a-activator\]](https://www.benchchem.com/product/b167901#trans-c75-as-a-cpt1a-activator)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)